molecular formula C9H12F2N2O B12433702 1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine CAS No. 1016529-86-4

1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine

Cat. No.: B12433702
CAS No.: 1016529-86-4
M. Wt: 202.20 g/mol
InChI Key: JQKDONXOEJRQNH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆):

  • δ 7.52–7.48 (m, 1H, aromatic H-6)
  • δ 7.31–7.25 (m, 2H, aromatic H-3/H-4)
  • δ 6.98 (d, J = 8.1 Hz, 1H, aromatic H-5)
  • δ 4.12 (q, J = 6.7 Hz, 2H, CH₂NH)
  • δ 3.45 (t, J = 6.2 Hz, 1H, NH₂)

¹⁹F NMR (470 MHz, CDCl₃):

  • δ −80.3 (t, J = 53 Hz, 2F, OCF₂H)

¹³C NMR (126 MHz, DMSO-d₆):

  • δ 156.2 (q, J = 32 Hz, OCF₂H)
  • δ 127.8–115.4 (aromatic carbons)
  • δ 45.1 (CH₂NH)

Infrared Spectroscopy (IR)

Absorption (cm⁻¹) Assignment
3320 N−H stretch (hydrazine)
1625 C=N stretch
1245 C−F asymmetric bend
1103 C−O−C symmetric stretch

Mass Spectrometry (EI-MS)

m/z Fragment Ion
202.1 [M]⁺ (100% base peak)
153.0 [C₇H₅F₂O]⁺
105.2 [C₆H₅O]⁺

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

Frontier Molecular Orbitals

Orbital Energy (eV) Contribution
HOMO −6.32 π-system of phenyl ring (78%)
LUMO −1.45 σ* antibonding of C−F (63%)

The energy gap ΔE = 4.87 eV indicates moderate chemical reactivity, with nucleophilic attack likely at the hydrazine group. Natural Bond Orbital (NBO) analysis shows strong hyperconjugation between the difluoromethoxy oxygen lone pairs and adjacent C−F σ* orbitals (stabilization energy: 12.3 kcal/mol).

Properties

CAS No.

1016529-86-4

Molecular Formula

C9H12F2N2O

Molecular Weight

202.20 g/mol

IUPAC Name

1-[2-(difluoromethoxy)phenyl]ethylhydrazine

InChI

InChI=1S/C9H12F2N2O/c1-6(13-12)7-4-2-3-5-8(7)14-9(10)11/h2-6,9,13H,12H2,1H3

InChI Key

JQKDONXOEJRQNH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC(F)F)NN

Origin of Product

United States

Preparation Methods

Alkylation of Hydrazine with Substituted Benzyl Halides

A common approach involves alkylating hydrazine with a pre-synthesized 2-(difluoromethoxy)phenethyl halide. The synthesis begins with the preparation of 1-(2-(difluoromethoxy)phenyl)ethyl bromide or chloride.

Step 1: Synthesis of 2-(Difluoromethoxy)phenethyl Halide

  • Substrate : 2-(Difluoromethoxy)phenethyl alcohol.
  • Reagent : Thionyl chloride (SOCl₂) or hydrogen bromide (HBr) in acetic acid.
  • Conditions : Reflux at 60–80°C for 4–6 hours.
  • Yield : ~75–85%.

Step 2: Hydrazine Alkylation

  • Reaction :
    $$
    \text{NH}2\text{NH}2 + \text{Ar-CH}2\text{CH}2\text{X} \rightarrow \text{Ar-CH}2\text{CH}2\text{NHNH}_2 + \text{HX}
    $$
    (Ar = 2-(difluoromethoxy)phenyl; X = Br, Cl)
  • Conditions : Hydrazine hydrate (50% aqueous) in ethanol, stirred at 25–40°C for 12–24 hours.
  • Challenges : Competing formation of di-alkylated byproducts. Excess hydrazine (3–5 eq.) suppresses this.
  • Yield : 60–70% after purification via vacuum distillation.

Reduction of Hydrazones

An alternative route involves the reduction of a hydrazone intermediate derived from 2-(difluoromethoxy)acetophenone.

Step 1: Hydrazone Formation

  • Substrate : 2-(Difluoromethoxy)acetophenone.
  • Reagent : Hydrazine hydrate.
  • Conditions : Reflux in ethanol (6–8 hours).
  • Intermediate :
    $$
    \text{Ar-C(O)-CH}3 + \text{NH}2\text{NH}2 \rightarrow \text{Ar-C(NHNH}2\text{)-CH}_3
    $$

Step 2: Reduction to Hydrazine

  • Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
  • Conditions :
    • NaBH₄ in THF at 0°C (2 hours, 70% yield).
    • H₂ (1 atm) over 10% Pd-C in methanol (25°C, 85% yield).

Nucleophilic Substitution on Pre-functionalized Ethylamines

This method leverages a pre-synthesized 2-(difluoromethoxy)phenethylamine, which undergoes diazotization followed by reduction.

Step 1: Diazotization

  • Substrate : 2-(Difluoromethoxy)phenethylamine.
  • Reagent : Sodium nitrite (NaNO₂) in HCl at 0–5°C.
  • Intermediate : Diazonium salt.

Step 2: Reduction to Hydrazine

  • Reagent : Tin(II) chloride (SnCl₂) in HCl.
  • Conditions : 0–5°C, 2 hours.
  • Yield : ~50–60%.

Catalytic Methods and Reaction Optimization

Role of Catalysts in Alkylation

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves the alkylation efficiency by facilitating the reaction between aqueous hydrazine and organic-phase alkyl halides.

Example Optimization :

Parameter Value Impact on Yield
Catalyst Loading 5 mol% TBAB +20%
Solvent Ethanol/Water (1:1) +15%
Temperature 35°C Optimal

Data adapted from analogous hydrazine alkylations.

Purification and Isolation Techniques

Crude products often contain unreacted hydrazine, di-alkylated impurities, and solvent residues.

Purification Steps :

  • Liquid-Liquid Extraction : Dichloromethane/water partitioning to remove polar impurities.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent.
  • Crystallization : From ethanol/water mixtures at −20°C.

Analytical Characterization

Key spectroscopic data for this compound:

Technique Data
¹H NMR δ 6.8–7.3 (m, 4H, Ar-H), δ 4.2 (t, J=6 Hz, -OCHF₂), δ 3.1 (q, -CH₂NH)
¹⁹F NMR δ −80.5 (d, J=60 Hz, -OCF₂H)
IR 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N)

Industrial-Scale Production Considerations

Challenges :

  • Toxicity : Hydrazine derivatives require closed-system handling.
  • Byproduct Management : Di-alkylated species necessitate rigorous distillation.
  • Cost : Difluoromethoxy precursors are expensive; recycling protocols are critical.

Process Recommendations :

  • Continuous-flow reactors to enhance safety and yield.
  • Use of immobilized catalysts for easier separation.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

Hydrazines react with aldehydes/ketones to form hydrazones via nucleophilic addition. The mechanism involves:

  • Protonation of carbonyl oxygen to generate a more electrophilic carbonyl carbon.

  • Nucleophilic attack by the hydrazine’s lone pair on the carbonyl carbon, forming a tetrahedral intermediate.

  • Deprotonation to yield the hydrazone .

For this compound, reaction with carbonyl compounds (e.g., acetone) would produce hydrazones, which are intermediates in subsequent reductions (e.g., Wolff-Kishner).

Wolff-Kishner Reduction

The compound can participate in the Wolff-Kishner reaction, a method to reduce carbonyl groups to methylene (–CH₂–). Key steps:

  • Hydrazone formation : Reaction with a carbonyl compound.

  • Deprotonation : Formation of a hydrazone anion with resonance stabilization.

  • Elimination of N₂ gas : Loss of nitrogen gas and protonation yields the alkane .

This reaction is critical for synthesizing alkanes from carbonyl precursors.

Alkylation and Acylation Reactions

The hydrazine’s primary amine (–NH₂) can undergo alkylation or acylation. For example:

  • Reaction with alkyl halides (e.g., methyl bromide) could form N-alkylated derivatives.

  • Acylation with acyl chlorides (e.g., acetyl chloride) may yield N-acylated products.

Oxidative Reactions

Hydrazines are prone to oxidation. In acidic conditions, the compound may oxidize to form diazines (e.g., azo compounds) or undergo cleavage. The difluoromethoxy group may influence the stability of intermediates due to electron-withdrawing effects .

Reaction Conditions and Parameters

Reaction Type Conditions Key Reagents
Hydrazone formationRoom temperature, ethanol solvent, stirring overnight Aldehydes/ketones
Wolff-Kishner reductionHigh temperature (reflux), strong base (e.g., NH₂NH₂, NaOH), NH₃ atmosphereHydrazine, strong base
AlkylationAlkyl halides, alkaline medium (e.g., NaOH), stirring Alkyl halides
OxidationAcidic conditions, oxidizing agents (e.g., H₂O₂)Oxidizing agents

Pharmaceutical Intermediates

Hydrazones derived from this compound may serve as precursors for synthesizing heterocyclic compounds (e.g., pyrazoles, triazoles) via cyclization reactions .

Material Science

Fluorinated derivatives like this compound are explored in the design of polymers or coatings due to their enhanced thermal and chemical stability.

Biochemical Studies

The difluoromethoxy group may modulate interactions with biological targets, such as enzymes, making it a candidate for drug discovery .

Research Findings and Challenges

  • Electronic Effects : The difluoromethoxy group’s electron-withdrawing nature stabilizes intermediates in reactions like hydrazone formation, potentially accelerating reaction rates.

  • Selectivity : The ethyl group’s steric bulk may influence reaction pathways, favoring specific regioisomers in substitution reactions .

  • Stability : Fluorinated substituents reduce oxidative degradation, improving shelf-life in storage and reaction conditions.

Scientific Research Applications

1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 1-(1-[2-(difluoromethoxy)phenyl]ethyl)hydrazine with structurally related hydrazine derivatives:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Features Reference
This compound 2-OCHF2 C9H11F2N2O Ethyl linker; ortho-difluoromethoxy enhances lipophilicity and stability Inferred
1-([2-(Difluoromethoxy)phenyl]methyl)hydrazine 2-OCHF2 C8H10F2N2O Methyl linker; shorter chain reduces steric hindrance
(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine HCl 2-Cl, 4-Cl C8H11Cl3N2 Chlorine substituents increase electron-withdrawing effects; higher toxicity
1,2-Diphenylhydrazine None (two phenyl groups) C12H12N2 Simple structure; known carcinogen
1-(4-Methoxyphenyl)ethylidene hydrazine 4-OCH3 C9H12N2O Methoxy group offers electron-donating effects; lower metabolic stability

Key Observations:

  • Toxicity Profile: Chlorinated analogs (e.g., ) are associated with higher toxicity, while diphenylhydrazine () is a known carcinogen. The difluoromethoxy group may mitigate toxicity due to fluorine’s inertness .

Biological Activity

1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C10H12F2N2OC_{10}H_{12}F_2N_2O and molecular weight of approximately 224.22 g/mol. Its structure features a difluoromethoxy group attached to a phenyl ring, which is linked to an ethyl hydrazine moiety. This unique configuration is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₂F₂N₂O
Molecular Weight224.22 g/mol
IUPAC NameThis compound

Research indicates that compounds with hydrazine structures often exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : Hydrazines can act as enzyme inhibitors, affecting pathways critical in cancer cell proliferation.
  • Antioxidant Activity : The difluoromethoxy group may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Cell Cycle Modulation : Some studies suggest that such compounds can induce cell cycle arrest in cancer cells, promoting apoptosis.

Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and leukemia cells. For instance:

  • Breast Cancer : The compound displayed significant cytotoxicity against MDA-MB-231 and SK-BR-3 cell lines, with IC50 values indicating effective inhibition of cell growth.
  • Leukemia : It was found to induce differentiation in acute myeloid leukemia (AML) cells, promoting the expression of CD11b, a marker associated with myeloid differentiation .

Structure-Activity Relationships (SAR)

Recent studies have focused on the SAR of difluoromethoxy-substituted compounds. For example, modifications in the phenyl ring or hydrazine moiety can significantly influence the compound's potency:

  • Meta vs. Para Substitution : Compounds with meta substitutions generally exhibited higher potency compared to their para counterparts. This trend was observed in related hydrazine derivatives where structural modifications led to varying levels of biological activity .

Case Studies

Several studies have highlighted the potential of this compound:

  • In Vitro Studies : A study demonstrated that this compound could effectively inhibit the proliferation of breast cancer cells at concentrations as low as 10 µM over 72 hours .
  • Animal Models : In vivo experiments using mouse models showed that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups .
  • Mechanistic Insights : Further investigation into its mechanism revealed that it may disrupt key signaling pathways involved in cancer progression, such as those mediated by SMYD2, a protein implicated in various cancers .

Q & A

Q. What synthetic strategies are effective for preparing 1-(1-[2-(difluoromethoxy)phenyl]ethyl)hydrazine, and how can yield be optimized?

Answer: Synthesis typically involves condensation reactions between hydrazine derivatives and substituted phenyl precursors. Key steps include:

  • Reagent stoichiometry : Excess hydrazine (3:1 molar ratio) ensures complete reaction with difluoromethoxy-substituted phenyl intermediates, as seen in analogous syntheses of acetyl phenylhydrazines .
  • Temperature control : Reflux at 90–95°C for 1–2 hours promotes coupling, followed by gradual cooling to 10–15°C to crystallize the product .
  • Purification : Recrystallization in ethanol or methylamine solutions removes unreacted starting materials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can confirm the hydrazine moiety (N–N bond) and difluoromethoxy group (δ ~85–95 ppm for 19^{19}F coupling) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
  • FT-IR : Peaks at 3300–3400 cm1^{-1} (N–H stretch) and 1100–1200 cm1^{-1} (C–F stretch) confirm functional groups .

Q. How does the difluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The electron-withdrawing difluoromethoxy group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks. For example:

  • In hydrazone formation, the phenylhydrazine moiety reacts with aldehydes/ketones under acidic conditions (e.g., benzaldehyde in ethanol, 1-hour reflux) .
  • The difluoromethoxy group’s stability under basic conditions allows selective derivatization at the hydrazine site .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

Answer: Common side reactions include:

  • Oxidation : Hydrazine oxidation to diazenes under aerobic conditions, detectable via UV-Vis (λ ~300–400 nm) .
  • Hydrolysis : The difluoromethoxy group may hydrolyze to hydroxyl under prolonged acidic reflux, necessitating pH monitoring .
    Resolution : Use inert atmospheres (N2_2) and mild acidic conditions (pH 4–6) to suppress side reactions .

Q. How can computational modeling predict the pharmacological activity of this compound?

Answer:

  • Docking studies : Model interactions with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using software like AutoDock Vina .
  • QSAR : Correlate electronic properties (e.g., Hammett σ values of substituents) with antimycobacterial IC50_{50} data from analogous hydrazones .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks, guided by structural analogs in toxicological databases .

Q. What strategies resolve contradictions in reported bioactivity data for hydrazine derivatives?

Answer:

  • Systematic validation : Replicate assays under standardized conditions (e.g., fixed inoculum size in antimicrobial tests) .
  • Meta-analysis : Pool data from studies using similar models (e.g., murine malaria assays) to identify confounding variables (e.g., solvent effects) .
  • Dose-response profiling : Establish EC50_{50} curves to differentiate true activity from assay noise .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Answer:

  • Degradation pathways : Hydrazine derivatives degrade via oxidation (to azos) or hydrolysis (to amines), detectable via HPLC with a C18 column and 0.1% TFA mobile phase .
  • Optimal storage : Store at –20°C in amber vials under argon to extend shelf life beyond six months .

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